SAR407899 hydrochloride

描述

属性

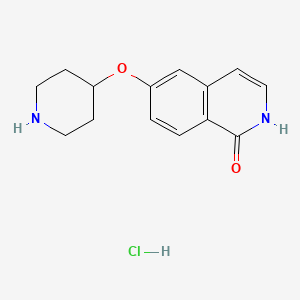

IUPAC Name |

6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11;/h1-3,8-9,11,15H,4-7H2,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNVOGVCCZNVNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655294 |

Source

|

| Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923262-96-8 |

Source

|

| Record name | SAR-407899 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923262968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAR-407899 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD9C9XVB9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SAR407899 Hydrochloride: A Technical Overview of ROCK2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SAR407899 hydrochloride, a potent ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The document focuses on its preferential inhibition of ROCK2, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Data: Inhibitory Potency and Selectivity

The inhibitory activity of SAR407899 has been quantified against ROCK1 and ROCK2 isoforms, as well as a panel of other kinases, to establish its selectivity profile.

Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) values demonstrate that SAR407899 is more potent against ROCK2 than ROCK1.

| Target | IC50 (nM) | ATP Concentration | Species | Reference |

| ROCK2 | 102 ± 19 | 40 µM | Not Specified | [1][2] |

| ROCK1 | 276 ± 26 | 40 µM | Not Specified | [1][2] |

| ROCK2 | 135 | Not Specified | Not Specified | [1][2][3] |

Note: Discrepancies in IC50 values may arise from variations in experimental conditions.

Inhibition Constant (Ki)

The inhibition constant (Ki) provides a measure of the intrinsic binding affinity of SAR407899. The compound shows comparable high affinity for both human and rat ROCK2.

| Target | Ki (nM) | Species | Reference |

| ROCK2 | 36 | Human | [1][2][3][4][5][6] |

| ROCK2 | 41 | Rat | [1][2][3][4][5][6] |

Off-Target Kinase Selectivity

SAR407899 exhibits significantly lower potency against other kinases, indicating its selectivity for the ROCK family.

| Target | IC50 (µM) | Reference |

| MSK-1 | 3.1 | [1][2] |

| PKC-δ | 5.4 | [1][2] |

| RSK | 1 - 10 | [7] |

| PKB | 1 - 10 | [7] |

Signaling Pathway Context

The Rho/ROCK signaling pathway is a critical regulator of various cellular functions. RhoA, a small GTPase, activates ROCK1 and ROCK2, which in turn phosphorylate downstream substrates to control processes like smooth muscle contraction, stress fiber formation, and cell motility.[4][5][6][8] SAR407899 exerts its effect by directly inhibiting the kinase activity of ROCK isoforms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Rho-Kinase Signaling Pathway and the Potent Inhibitor SAR407899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the ROCK signaling cascade and a detailed characterization of SAR407899, a novel and potent ATP-competitive ROCK inhibitor. We present comprehensive quantitative data on its efficacy and selectivity, detailed experimental protocols for its evaluation, and visual representations of the signaling pathway and experimental workflows to support researchers in the field of drug discovery and development.

The Rho-Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is a central downstream effector of the small GTPase RhoA.[1] The activation of this pathway is initiated by the binding of various extracellular ligands, such as angiotensin II and phenylephrine, to G protein-coupled receptors (GPCRs).[2] This triggers the exchange of GDP for GTP on RhoA, leading to its activation.[3] Activated, GTP-bound RhoA then translocates to the cell membrane and binds to and activates ROCK.[2] There are two main isoforms of ROCK: ROCK1 and ROCK2.[4]

Once activated, ROCK phosphorylates several downstream substrates, leading to a variety of cellular responses. A key function of ROCK is the regulation of smooth muscle contraction.[1] This is achieved through two primary mechanisms:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin phosphatase-targeting subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[3][5] This leads to a net increase in the phosphorylation of the myosin light chain (MLC).[5]

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can also directly phosphorylate MLC, further promoting actomyosin contractility.[3]

The net result of these actions is an increase in smooth muscle contraction and the formation of actin stress fibers.[1][2] The ROCK pathway is also involved in other cellular processes such as cell motility, membrane ruffling, and gene expression.[1][6]

SAR407899: A Potent and Selective ROCK Inhibitor

SAR407899 is a novel, potent, and selective ATP-competitive inhibitor of Rho-kinase.[7][8] It has demonstrated significant therapeutic potential in preclinical models of cardiovascular diseases, particularly hypertension.[7][9]

In Vitro Potency and Selectivity

SAR407899 exhibits potent inhibitory activity against both ROCK1 and ROCK2 isoforms.[7] Its ATP-competitive mechanism of action has been well-characterized.[7] The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) are summarized below.

| Target | Species | Parameter | Value (nM) | Reference |

| ROCK2 | Human | Ki | 36 ± 4 | [7] |

| ROCK2 | Rat | Ki | 41 ± 2 | [7] |

| ROCK1 | Human | IC50 | 276 ± 26 | [7] |

| ROCK2 | Human | IC50 | 102 ± 19 | [7] |

SAR407899 has been shown to be significantly more potent than other well-known ROCK inhibitors, such as fasudil and Y-27632.[7] Furthermore, it displays high selectivity for ROCK over a large panel of other kinases and receptors.[7] In a screen of 83 kinases, SAR407899 showed weak activity against only four, with IC50 values in the range of 1 to 10 µM.[7]

Cellular and Phenotypic Effects

The potent inhibition of ROCK by SAR407899 translates to significant effects in various cellular and tissue-based assays.

| Assay | System | Parameter | Value | Reference |

| Vasorelaxation | Isolated Arteries (various species) | IC50 | 122 - 280 nM | [7] |

| Chemotaxis Inhibition | Human THP-1 Monocytoid Cells | IC50 | 2.5 ± 1.0 µM | [7] |

| Proliferation Inhibition | Platelet-Derived Growth Factor-Induced | IC50 | 5.0 ± 1.3 µM | [8] |

| Stress Fiber Formation | Thrombin-Induced in HUVECs | - | Complete block at 3 µM | [8] |

| Corpus Cavernosum Relaxation | Healthy and Diabetic Rats and Rabbits | IC50 | 0.05 - 0.29 µM | [10] |

In Vivo Efficacy

In vivo studies have demonstrated the potent antihypertensive effects of SAR407899 in various rodent models of hypertension.[7] Oral administration of SAR407899 at doses ranging from 3 to 30 mg/kg resulted in a dose-dependent reduction in blood pressure.[7] The antihypertensive efficacy of SAR407899 was found to be superior to that of both fasudil and Y-27632.[7] Chronic administration of SAR407899 has also been shown to protect against end-organ damage in hypertensive models.[9]

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the activity of SAR407899.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on ROCK enzymatic activity.

Principle: The assay measures the phosphorylation of a specific substrate by the ROCK enzyme in the presence of ATP. The amount of phosphorylated substrate is then quantified.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human ROCK1 or ROCK2 is used as the enzyme source. A suitable substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), is prepared.[11]

-

Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains the ROCK enzyme, the substrate, ATP, and varying concentrations of the test compound (e.g., SAR407899).

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.[12]

-

Detection: The amount of phosphorylated substrate is measured. This can be done using various methods, including:

-

ELISA-based assay: A specific antibody that recognizes the phosphorylated form of the substrate is used.[11] A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a chromogenic substrate for detection.[11]

-

Radiometric assay: [32P]-ATP is used as the phosphate donor. The incorporation of radioactivity into the substrate is measured.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-MYPT1

This assay assesses the inhibition of ROCK activity within a cellular context by measuring the phosphorylation status of its direct downstream target, MYPT1.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., HeLa cells or primary rat aortic smooth muscle cells) are cultured to a suitable confluency.[8][13] The cells are then treated with a ROCK activator (e.g., phenylephrine) in the presence or absence of various concentrations of SAR407899 for a specified time.[8]

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of MYPT1 (e.g., anti-phospho-MYPT1 Thr696).[8] After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total MYPT1 to confirm equal protein loading.

-

Densitometry Analysis: The intensity of the phospho-MYPT1 bands is quantified and normalized to the total MYPT1 levels.

In Vivo Hypertension Models

These studies are crucial for evaluating the therapeutic potential of a ROCK inhibitor in a physiological setting.

Protocol:

-

Animal Models: Various hypertensive rat models can be used, such as Spontaneously Hypertensive Rats (SHR), stroke-prone SHR (SHR-SP), L-NAME-induced hypertensive rats, and DOCA-salt hypertensive rats.[7][9]

-

Drug Administration: SAR407899 is administered orally (p.o.) or intravenously (i.v.) at various doses.[7][8]

-

Blood Pressure Measurement: Blood pressure is monitored continuously using telemetry or at discrete time points using the tail-cuff method.

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle control group. The dose-response relationship is determined.

Conclusion

The Rho-kinase signaling pathway is a well-validated therapeutic target for a range of diseases. SAR407899 has emerged as a highly potent and selective ROCK inhibitor with a promising preclinical profile, particularly for the treatment of hypertension. The comprehensive data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on the ROCK signaling pathway and the discovery of novel therapeutics targeting this cascade. The provided diagrams offer a clear visual aid for understanding the complex signaling network and the logical flow of experimental evaluation.

References

- 1. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revespcardiol.org [revespcardiol.org]

- 3. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. wjgnet.com [wjgnet.com]

- 10. Erectile properties of the Rho-kinase inhibitor SAR407899 in diabetic animals and human isolated corpora cavernosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rho-associated Kinase (ROCK) Activity Assay Millipore [sigmaaldrich.com]

- 12. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 13. abmole.com [abmole.com]

In-Depth Technical Guide: The Effect of SAR407899 Hydrochloride on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 hydrochloride is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, influencing a wide array of cellular processes including cell adhesion, migration, proliferation, and contraction.[2] Dysregulation of this pathway is implicated in various pathologies, making ROCK an attractive therapeutic target. This technical guide provides a comprehensive overview of the effects of SAR407899 on the actin cytoskeleton, including its mechanism of action, quantitative effects on cellular processes, and detailed experimental protocols for studying these effects.

Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

SAR407899 exerts its effects on the actin cytoskeleton by directly inhibiting the catalytic activity of ROCK. The RhoA/ROCK pathway plays a pivotal role in regulating the assembly and contractility of actin filaments, primarily through the phosphorylation of downstream substrates.

One of the key substrates of ROCK is Myosin Light Chain (MLC), which is a regulatory subunit of myosin II. Phosphorylation of MLC by ROCK increases the ATPase activity of myosin II, promoting its interaction with actin filaments and leading to the formation and contraction of actomyosin stress fibers.[3] These stress fibers are bundles of actin filaments that generate intracellular tension and are crucial for cell adhesion and migration.

Another critical downstream target of ROCK is the LIM kinase (LIMK) family. ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin.[4][5][6] In its active, dephosphorylated state, cofilin promotes the disassembly of actin filaments. Therefore, by inhibiting ROCK, SAR407899 prevents the inactivation of cofilin, leading to increased actin filament turnover and a reduction in stress fibers.

dot

Caption: SAR407899 inhibits ROCK, preventing downstream signaling.

Quantitative Data on the Effects of SAR407899

The inhibitory activity of SAR407899 on ROCK and its downstream cellular functions has been quantified in various in vitro and cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| ROCK1 IC50 | 276 ± 26 nM | Recombinant human ROCK1 | [1] |

| ROCK2 IC50 | 102 ± 19 nM | Recombinant human ROCK2 | [1] |

| Human ROCK2 Ki | 36 nM | Recombinant human ROCK2 | [2] |

| Rat ROCK2 Ki | 41 nM | Recombinant rat ROCK2 | [2] |

| THP-1 Monocyte Chemotaxis IC50 | 2.5 ± 1.0 µM | Human THP-1 cells | [1] |

| Thrombin-Induced Stress Fiber Formation | Complete block at 3 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Not directly in search results, but inferred from mechanism |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments to assess the effect of SAR407899 on the actin cytoskeleton.

Stress Fiber Staining by Immunofluorescence

This protocol allows for the visualization and quantification of actin stress fibers in cultured cells.

Materials:

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of SAR407899 or vehicle control for the desired time.

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin diluted in 1% BSA/PBS for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope. Stress fibers will be visualized by the phalloidin stain.

-

Quantification: The number and intensity of stress fibers can be quantified using image analysis software such as ImageJ or CellProfiler.

dot

Caption: Workflow for immunofluorescent staining of stress fibers.

Transwell Migration Assay

This assay measures the effect of SAR407899 on the chemotactic migration of cells.

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Cell culture medium (serum-free and with chemoattractant)

-

This compound

-

PBS

-

Calcein AM or Crystal Violet stain

-

Cotton swabs

-

Fluorescence plate reader or microscope

Procedure:

-

Pre-coat the top of the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) if required for the cell type, and allow to dry.

-

Starve the cells in serum-free medium for 4-24 hours prior to the assay.

-

Add medium containing a chemoattractant (e.g., 10% FBS, specific growth factors) to the lower chamber of the 24-well plate.

-

Harvest the starved cells and resuspend them in serum-free medium containing various concentrations of SAR407899 or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

-

Quantification (Crystal Violet): a. Fix the migrated cells on the bottom of the membrane with 4% PFA for 10 minutes. b. Stain the cells with 0.1% Crystal Violet solution for 20 minutes. c. Wash the inserts with water to remove excess stain. d. Elute the stain with 10% acetic acid. e. Measure the absorbance of the eluted stain at 595 nm using a plate reader.

-

Quantification (Calcein AM): a. Incubate the inserts in a solution of Calcein AM in PBS for 30-60 minutes. b. Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.

dot

Caption: Workflow for the Transwell migration assay.

F-actin/G-actin Ratio Determination by Western Blot

This protocol quantifies the relative amounts of filamentous (F-actin) and globular (G-actin) actin within cells.

Materials:

-

Cell lysis buffer (containing actin stabilization and extraction compounds)

-

Ultracentrifuge

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Gel imaging system

Procedure:

-

Culture and treat cells with SAR407899 as desired.

-

Lyse the cells in a specialized lysis buffer that preserves the F-actin structures.

-

Separate the F-actin from the G-actin by ultracentrifugation (e.g., 100,000 x g for 1 hour). The F-actin will be in the pellet, and the G-actin will be in the supernatant.

-

Carefully collect the supernatant (G-actin fraction).

-

Resuspend the pellet (F-actin fraction) in a depolymerizing buffer.

-

Determine the protein concentration of both fractions.

-

Separate equal amounts of protein from the F-actin and G-actin fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with a primary antibody against actin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the bands using a gel imaging system.

-

Quantification: Densitometry is used to measure the intensity of the actin bands in the F-actin and G-actin fractions, allowing for the calculation of the F-actin/G-actin ratio.

dot

Caption: Workflow for F-actin/G-actin ratio determination.

Conclusion

This compound is a valuable research tool for investigating the role of the RhoA/ROCK signaling pathway in regulating the actin cytoskeleton. Its high potency and selectivity make it a precise instrument for dissecting the molecular mechanisms underlying a variety of cellular behaviors. The experimental protocols provided in this guide offer a robust framework for characterizing the effects of SAR407899 and other ROCK inhibitors on actin-dependent processes. Further research utilizing these and other advanced techniques will continue to elucidate the intricate role of ROCK signaling in both normal physiology and disease.

References

An In-depth Technical Guide to the Cellular Functions of ROCK and the Implications of SAR407899 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, primarily through its control of the actin cytoskeleton. This pathway's involvement in cell shape, motility, contraction, and adhesion has implicated it in a wide array of physiological and pathological conditions, making ROCK a compelling therapeutic target. This technical guide provides a comprehensive overview of the cellular functions of ROCK, the consequences of its inhibition, and a detailed profile of SAR407899, a potent and selective ROCK inhibitor. We will delve into the core signaling pathways, present quantitative data on inhibitor activities, and provide detailed experimental protocols for assessing ROCK function and inhibition.

The Central Role of ROCK in Cellular Function

The two isoforms of ROCK, ROCK1 and ROCK2, share a high degree of homology and are ubiquitously expressed, though their tissue distribution varies, with ROCK1 being prominent in the lungs, liver, and spleen, while ROCK2 is more abundant in the brain and heart.[1] Activated by the GTP-bound form of RhoA, ROCK phosphorylates a multitude of downstream substrates, thereby orchestrating a variety of cellular responses.[2][3]

Regulation of the Actin Cytoskeleton and Cell Contractility

A primary function of ROCK is the regulation of actomyosin contractility.[4] This is achieved through two main mechanisms:

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC, which increases the ATPase activity of myosin II and promotes its interaction with actin filaments, leading to cellular contraction.[5]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[5] This results in a net increase in phosphorylated MLC, further enhancing contractility.[5]

This regulation of contractility is fundamental to processes such as the formation of stress fibers and focal adhesions, which are crucial for cell adhesion and migration.[1]

Involvement in Cell Migration and Invasion

By controlling the cytoskeleton and cellular contractility, ROCK plays a significant role in cell migration.[6] Inhibition of ROCK can disrupt the formation of stress fibers and focal adhesions, leading to altered cell morphology and reduced migratory capabilities.[4] This has significant implications in cancer biology, where ROCK activity is often upregulated and contributes to tumor cell invasion and metastasis.[6]

Role in Smooth Muscle Contraction

In vascular smooth muscle, the RhoA/ROCK pathway is a key regulator of vascular tone.[7][8] Agonists that activate G protein-coupled receptors can stimulate RhoA and, consequently, ROCK, leading to smooth muscle contraction and vasoconstriction.[8] This function has positioned ROCK inhibitors as potential therapeutics for cardiovascular diseases such as hypertension.[3][9]

Other Cellular Functions

Beyond the cytoskeleton, ROCK signaling is involved in a variety of other cellular processes, including:

-

Cell Cycle Progression: ROCK has been shown to be essential for cell cycle progression, with its inhibition leading to cell cycle arrest.[5][10]

-

Apoptosis: ROCK plays a role in the morphological changes associated with apoptosis, such as membrane blebbing.[1]

-

Gene Expression: The pathway can influence gene expression through its effects on transcription factors.[11]

-

Neurite Retraction: In the nervous system, ROCK activity contributes to growth cone collapse and neurite retraction.[1]

SAR407899: A Potent and Selective ROCK Inhibitor

SAR407899 is a novel, potent, and ATP-competitive inhibitor of ROCK.[3][12] It has demonstrated significant promise in preclinical studies for the treatment of cardiovascular diseases.[3][9]

Mechanism of Action and Potency

SAR407899 acts by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates.[12] It is a highly potent inhibitor of both ROCK1 and ROCK2.[13][14]

Selectivity Profile

SAR407899 exhibits high selectivity for ROCK over a broad panel of other kinases, receptors, and enzymes, which is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.[2][13]

Quantitative Data on ROCK Inhibitors

The following table summarizes the inhibitory activities of SAR407899 in comparison to other commonly used ROCK inhibitors, Y-27632 and Fasudil.

| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |

| SAR407899 | Human ROCK2 | Kinase Assay | Ki: 36 nM | [3][12] |

| Rat ROCK2 | Kinase Assay | Ki: 41 nM | [3][12] | |

| ROCK1 | Kinase Assay | IC50: 276 ± 26 nM | [1][14] | |

| ROCK2 | Kinase Assay | IC50: 102 ± 19 nM | [1][14] | |

| Vasorelaxation | Isolated Arteries | IC50: 122 - 280 nM | [1][3] | |

| THP-1 Migration | Cell-based Assay | IC50: 2.5 ± 1.0 µM | [1] | |

| Y-27632 | ROCK1 | Kinase Assay | Ki: 220 nM | [5][15] |

| ROCK2 | Kinase Assay | Ki: 300 nM | [5][15] | |

| Fasudil | ROCK1 | Kinase Assay | Ki: 0.33 µM | [5] |

| ROCK2 | Kinase Assay | IC50: 0.158 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess ROCK function and the effects of its inhibition.

In Vitro ROCK Kinase Assay

This assay measures the direct inhibitory effect of a compound on ROCK enzymatic activity.

Materials:

-

Recombinant active ROCK2 enzyme

-

MYPT1 substrate

-

ATP

-

Kinase reaction buffer

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well microtiter plate

Procedure:

-

Coat a 96-well plate with the MYPT1 substrate.

-

Add the ROCK2 enzyme to the wells.

-

Add the test compound (e.g., SAR407899) at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction.

-

Wash the wells.

-

Add the anti-phospho-MYPT1 (Thr696) antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the TMB substrate and incubate until color develops.

-

Add the stop solution and read the absorbance at 450 nm.[11][16][17]

Western Blot for Phosphorylated MYPT1

This method assesses the level of ROCK activity in cells by measuring the phosphorylation of its direct substrate, MYPT1.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-phospho-MYPT1 (Thr696)

-

Primary antibody: anti-total MYPT1

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-MYPT1 (Thr696) antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using ECL reagents.

-

Strip the membrane and re-probe with an anti-total MYPT1 antibody to normalize for protein loading.[4][18]

Stress Fiber Staining by Immunofluorescence

This technique visualizes the effect of ROCK inhibition on the actin cytoskeleton.

Materials:

-

Cells cultured on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 1% BSA)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Treat cells with the ROCK inhibitor (e.g., SAR407899) for the desired time.

-

Fix the cells with 4% PFA for 10-20 minutes.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS.

-

Block with blocking solution for 30 minutes.

-

Incubate with fluorescently labeled phalloidin for 40 minutes at 37°C to stain F-actin.

-

Wash with PBS.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the stress fibers using a fluorescence microscope.[19][20][21]

Transwell Cell Migration Assay

This assay quantifies the effect of ROCK inhibition on cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (8.0 µm pore size)

-

24-well plates

-

Serum-free medium

-

Complete medium (with chemoattractant, e.g., FBS)

-

Crystal violet stain

Procedure:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium containing the ROCK inhibitor.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the insert with methanol or PFA.

-

Stain the migrated cells with crystal violet.

-

Elute the stain and quantify the absorbance, or count the number of migrated cells under a microscope.[9][22][23]

Aortic Ring Smooth Muscle Contraction Assay

This ex vivo assay measures the effect of ROCK inhibition on the contractility of vascular smooth muscle.

Materials:

-

Isolated thoracic aorta from a rat or mouse

-

Organ bath system with force transducers

-

Krebs-Henseleit solution

-

Vasoconstrictor (e.g., phenylephrine)

-

ROCK inhibitor (e.g., SAR407899)

Procedure:

-

Dissect the thoracic aorta and cut it into rings of 1-2 mm in width.

-

Mount the aortic rings in the organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.

-

Allow the rings to equilibrate under a resting tension.

-

Induce contraction with a vasoconstrictor like phenylephrine.

-

Once a stable contraction is achieved, add the ROCK inhibitor in a cumulative manner to assess its vasorelaxant effect.

-

Record the changes in isometric tension using the force transducers.[6][24][25]

Visualizing ROCK Signaling and Experimental Workflows

ROCK Signaling Pathway

Caption: The RhoA/ROCK signaling pathway and its inhibition by SAR407899.

Experimental Workflow: Assessing the Effect of SAR407899 on Cell Migration

Caption: Workflow for a transwell cell migration assay with SAR407899.

Conclusion

The RhoA/ROCK signaling pathway is a fundamental regulator of cellular mechanics and behavior, with profound implications for human health and disease. Its central role in controlling the actin cytoskeleton makes it a highly attractive target for therapeutic intervention in a range of disorders, from cardiovascular disease to cancer. SAR407899 has emerged as a potent and selective ROCK inhibitor with a promising preclinical profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the cellular functions of ROCK and explore the therapeutic potential of its inhibition. A thorough understanding of the underlying biology and the availability of robust experimental models are crucial for the successful translation of ROCK inhibitors into clinical practice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Laboratory demonstration of vascular smooth muscle function using rat aortic ring segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Phospho-MYPT1 (Thr696) Polyclonal Antibody (BS-3287R) [thermofisher.com]

- 9. Cell migration assay or Transwell assay [protocols.io]

- 10. ROCK | DC Chemicals [dcchemicals.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 13. caymanchem.com [caymanchem.com]

- 14. abmole.com [abmole.com]

- 15. selleckchem.com [selleckchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mybiosource.com [mybiosource.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. home.sandiego.edu [home.sandiego.edu]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. arigobio.com [arigobio.com]

- 22. corning.com [corning.com]

- 23. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 24. m.youtube.com [m.youtube.com]

- 25. ahajournals.org [ahajournals.org]

SAR407899 Hydrochloride: An In-Depth Technical Guide for Smooth Muscle Contraction Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SAR407899 hydrochloride, a potent and selective Rho-kinase (ROCK) inhibitor, for its application in smooth muscle contraction research. This document details the mechanism of action, provides established experimental protocols, and presents key quantitative data to facilitate its use in laboratory settings.

Introduction to this compound

SAR407899 is an ATP-competitive inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a pivotal role in the regulation of smooth muscle contraction.[1][2] By targeting the ROCK signaling pathway, SAR407899 induces smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.[1][2] Its high potency and selectivity make it a valuable tool for investigating the physiological and pathophysiological roles of the RhoA/ROCK pathway in various smooth muscle tissues.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

Smooth muscle contraction is primarily regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20). This phosphorylation is controlled by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP). The RhoA/ROCK pathway contributes to smooth muscle contraction primarily by inhibiting MLCP activity, a process known as calcium sensitization.

Agonist stimulation of G-protein-coupled receptors on the smooth muscle cell surface activates the small GTPase RhoA. Activated RhoA, in its GTP-bound state, then activates ROCK. ROCK, in turn, phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP.[3] This phosphorylation inhibits MLCP activity, leading to an increase in the phosphorylation of MLC20 and subsequent smooth muscle contraction.

SAR407899, as a ROCK inhibitor, directly interferes with this pathway by competing with ATP for the kinase domain of ROCK. This inhibition prevents the phosphorylation of MYPT1, thereby maintaining MLCP activity.[1] As a result, MLC20 is dephosphorylated, leading to smooth muscle relaxation.

Caption: Mechanism of SAR407899 in smooth muscle cells.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound in various assays.

Table 1: In Vitro Inhibitory Potency of SAR407899

| Parameter | Species | Enzyme/Cell Line | Value | Reference |

| Kᵢ | Human | ROCK2 | 36 nM | [1] |

| Rat | ROCK2 | 41 nM | [1] | |

| IC₅₀ | Human | ROCK1 | 276 ± 26 nM | |

| Human | ROCK2 | 102 ± 19 nM | ||

| HeLa Cells (MYPT1 Phosphorylation) | 1-3 µM | |||

| Rat Aortic Smooth Muscle Cells (MYPT1 Phosphorylation) | 1-10 µM | |||

| THP-1 Migration | 2.5 ± 1.0 µM |

Table 2: In Vitro Vasorelaxant Activity of SAR407899 in Pre-contracted Arteries

| Tissue | Species | Pre-contraction Agonist | IC₅₀ | Reference |

| Corpora Cavernosa | Rat (Healthy) | Phenylephrine | 0.07 µM | |

| Rat (Diabetic) | Phenylephrine | 0.05 µM | ||

| Rabbit (Healthy) | Phenylephrine | 0.29 µM | ||

| Rabbit (Diabetic) | Phenylephrine | 0.23 µM | ||

| Human | Phenylephrine | 0.13 µM | ||

| Isolated Arteries | Various | Various | 122 - 280 nM | [1][2] |

| Renal Resistance Arteries | ZDF Rat | Endothelin-1 | More effective than Y-27632 | [4] |

| Human | Endothelin-1 | More effective than Y-27632 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of SAR407899 on smooth muscle contraction.

Organ Bath Studies for Vascular Reactivity

This protocol is designed to assess the vasorelaxant effect of SAR407899 on isolated arterial rings.

Materials:

-

Krebs-Henseleit Solution (see composition below)

-

This compound stock solution (dissolved in DMSO or appropriate vehicle)

-

Phenylephrine (or other contractile agonist) stock solution

-

Isolated tissue bath system with force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Dissection tools

-

Animal model (e.g., rat, mouse, rabbit)

Krebs-Henseleit Solution Composition:

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25 |

| Glucose | 11 |

Procedure:

-

Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas to maintain a pH of 7.4.

-

Euthanize the animal according to approved institutional guidelines and carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery).

-

Clean the artery of adhering fat and connective tissue in cold Krebs-Henseleit solution.

-

Cut the artery into rings of 2-3 mm in length.

-

Mount the arterial rings in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

-

After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable plateau of contraction is reached, add cumulative concentrations of SAR407899 to the bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

Calculate the IC₅₀ value from the resulting concentration-response curve.

Caption: Experimental workflow for organ bath studies.

Western Blot Analysis of MYPT1 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of MYPT1 in cultured vascular smooth muscle cells (VSMCs) following treatment with SAR407899.

Materials:

-

Cultured VSMCs (e.g., primary rat aortic smooth muscle cells)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-MYPT1, anti-total-MYPT1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate VSMCs and grow to near confluence.

-

Starve the cells in serum-free media for 24 hours.

-

Pre-incubate the cells with desired concentrations of SAR407899 or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an agonist (e.g., thrombin) for a short period (e.g., 5-10 minutes) to induce MYPT1 phosphorylation.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-MYPT1 antibody to normalize for protein loading.

Immunofluorescence Staining of Stress Fibers

This protocol visualizes the effect of SAR407899 on the formation of actin stress fibers in VSMCs.

Materials:

-

VSMCs grown on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Plate VSMCs on glass coverslips and allow them to adhere.

-

Treat the cells with SAR407899 or vehicle for the desired time.

-

Stimulate with an agonist (e.g., thrombin) to induce stress fiber formation.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking solution for 30 minutes.

-

Incubate the cells with fluorescently labeled phalloidin for 1 hour at room temperature to stain F-actin.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the RhoA/ROCK signaling pathway in smooth muscle physiology and pathology. Its high potency and selectivity, combined with the detailed experimental protocols provided in this guide, will enable researchers to conduct robust and reproducible studies on smooth muscle contraction and its regulation.

References

- 1. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of SAR407899 Hydrochloride: A ROCK2 Inhibitor for Cardiovascular and Beyond

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SAR407899 hydrochloride is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that is a key regulator of various cellular processes.[1][2] Increased ROCK activity is implicated in the pathophysiology of numerous cardiovascular diseases, making it a compelling therapeutic target.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of SAR407899, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows employed in its evaluation.

Introduction: The Rationale for ROCK Inhibition

The RhoA/ROCK signaling pathway plays a crucial role in regulating smooth muscle contraction, cell motility, and gene expression.[1][2] Dysregulation of this pathway is associated with a range of pathologies, including hypertension, vasospasm, and fibrosis.[3][4] By inhibiting ROCK, it is possible to modulate these processes and offer therapeutic benefits. SAR407899 was developed as a highly selective and potent small molecule inhibitor of ROCK2, with the aim of providing a novel therapeutic option for cardiovascular disorders and other conditions with underlying RhoA/ROCK pathway dysregulation.[1][2]

Mechanism of Action: Targeting the RhoA/ROCK Pathway

SAR407899 acts as an ATP-competitive inhibitor of ROCK2, preventing the phosphorylation of its downstream substrates.[1][2] The primary mechanism involves the inhibition of ROCK-mediated phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), which leads to an increase in myosin light chain (MLC) phosphorylation and subsequent smooth muscle contraction. By inhibiting this process, SAR407899 promotes vasodilation and reduces blood pressure.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of SAR407899.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SAR407899.

Table 1: In Vitro Potency of SAR407899 and Comparators

| Target/Assay | SAR407899 | Y-27632 | Fasudil | Reference |

| Human ROCK2 (Ki) | 36 ± 4 nM | 114 ± 11 nM | 271 ± 14 nM | [2] |

| Rat ROCK2 (Ki) | 41 ± 2 nM | - | - | [2] |

| Human ROCK1 (IC50) | 276 ± 26 nM | - | - | [5] |

| Human ROCK2 (IC50) | 102 ± 19 nM | - | - | [5] |

| Vasorelaxation (IC50) | 122 - 280 nM | - | 5-10x less potent | [1][2] |

| THP-1 Chemotaxis (IC50) | 2.5 ± 1.0 µM | 5.0 ± 1.0 µM | > 25 µM | [5] |

| VSMC Proliferation (IC50) | 5.0 ± 1.3 µM | - | - | [5] |

Table 2: In Vivo Antihypertensive Efficacy of SAR407899

| Animal Model | Administration Route | Dose Range | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 3 - 30 mg/kg | Dose-dependent reduction in blood pressure, superior to fasudil and Y-27632. | [1] |

| Stroke-Prone SHR | Oral (p.o.) | 3 - 30 mg/kg | Significant and sustained blood pressure lowering effect. | [1] |

| L-NAME-induced Hypertensive Rats | Oral (p.o.) | 3 - 30 mg/kg | Effective reduction in blood pressure. | [1] |

| DOCA-Salt Hypertensive Rats | Oral (p.o.) | 3 - 30 mg/kg | Marked antihypertensive effect. | [1] |

| Normotensive Rats | Intravenous (i.v.) | 0.01 - 0.30 mg/kg | Efficiently reduces pressor responses to vasoconstrictor agents. | [5] |

Experimental Protocols

This section outlines the methodologies for the key experiments conducted to characterize SAR407899.

ROCK Enzymatic Activity Assay

Objective: To determine the inhibitory potency (Ki) of SAR407899 on ROCK2.

Methodology:

-

Recombinant human or rat ROCK2 catalytic domain is used as the enzyme source.

-

A specific peptide substrate for ROCK2 is coated onto microtiter plates.

-

The enzyme, substrate, and varying concentrations of SAR407899 are incubated in the presence of ATP.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric or fluorescent detection method.

-

Ki values are calculated from the dose-response curves using the Cheng-Prusoff equation.

In Vitro Vascular Function (Aortic Ring Assay)

Objective: To assess the vasorelaxant activity of SAR407899.

Methodology:

-

Thoracic aortas are isolated from rats or other species and cut into 2-3 mm rings.

-

The rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine.

-

Once a stable contraction is achieved, cumulative concentrations of SAR407899 are added to the bath.

-

Changes in isometric tension are recorded, and concentration-response curves are generated to determine the IC50 value for vasorelaxation.

Cell Proliferation Assay (Vascular Smooth Muscle Cells)

Objective: To evaluate the effect of SAR407899 on vascular smooth muscle cell (VSMC) proliferation.

Methodology:

-

Primary human or rat aortic VSMCs are seeded in 96-well plates and synchronized by serum starvation.

-

The cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence of varying concentrations of SAR407899.

-

Cell proliferation is assessed after a 48-72 hour incubation period using methods such as BrdU incorporation or MTT assay.

-

IC50 values for the inhibition of proliferation are determined from the dose-response curves.

Chemotaxis Assay (THP-1 Monocytes)

Objective: To determine the effect of SAR407899 on monocyte migration.

Methodology:

-

A Boyden chamber or a similar transwell system is used for the assay.

-

The lower chamber is filled with a chemoattractant, such as monocyte chemoattractant protein-1 (MCP-1).

-

THP-1 human monocytic cells are pre-incubated with different concentrations of SAR407899 and then placed in the upper chamber.

-

The cells are allowed to migrate through a porous membrane separating the two chambers for a defined period.

-

The number of migrated cells in the lower chamber is quantified by cell counting or fluorescent labeling.

-

The IC50 for the inhibition of chemotaxis is calculated.

Stress Fiber Formation Assay (Endothelial Cells)

Objective: To visualize the effect of SAR407899 on the formation of actin stress fibers.

Methodology:

-

Human umbilical vein endothelial cells (HUVECs) are cultured on glass coverslips.

-

The cells are treated with an agonist that induces stress fiber formation, such as thrombin, in the presence or absence of SAR407899.

-

After incubation, the cells are fixed, permeabilized, and stained for F-actin using fluorescently labeled phalloidin.

-

The cells are visualized using fluorescence microscopy, and the formation of stress fibers is qualitatively or quantitatively assessed.

Caption: Experimental workflow for the preclinical evaluation of SAR407899.

Pharmacokinetic and Safety Profile

Preclinical studies in animal models have indicated that SAR407899 possesses a pharmacokinetic profile suitable for oral administration.[1] The duration of its antihypertensive effect was consistent with its pharmacokinetic profile.[2] Long-term treatment with SAR407899 was well-tolerated in animal models of hypertension, with no signs of tachyphylaxis.[6] Furthermore, studies have shown that SAR407899 can protect against end-organ damage associated with hypertension.[3][4][6]

Conclusion

This compound is a potent and selective ROCK2 inhibitor with a well-characterized preclinical profile. Its ability to effectively lower blood pressure in various models of hypertension, coupled with its favorable in vitro activity and safety profile, underscores its potential as a novel therapeutic agent for cardiovascular diseases. The detailed experimental data and methodologies presented in this guide provide a solid foundation for further research and development in the field of ROCK inhibition.

References

- 1. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, SAR407899 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, SAR407899 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

SAR407899 Hydrochloride: A Technical Guide for Cell Motility Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

SAR407899 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] As a key regulator of the actin cytoskeleton, ROCK signaling is integral to numerous cellular processes, most notably cell motility.[1][2] This technical guide provides an in-depth overview of this compound as a research tool for investigating cell migration and related phenomena. It includes a summary of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

SAR407899 is an ATP-competitive inhibitor of ROCK, with a higher potency for ROCK2 over ROCK1. The RhoA/ROCK signaling pathway plays a critical role in regulating cell shape, adhesion, and migration.[3] Activation of RhoA leads to the recruitment and activation of ROCK, which in turn phosphorylates downstream targets such as Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility and the formation of stress fibers, which are essential for cell migration. By inhibiting ROCK, SAR407899 disrupts these processes, leading to a reduction in stress fiber formation and an inhibition of cell motility.[1]

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of SAR407899

| Target | Parameter | Value | Species | Notes |

| ROCK1 | IC50 | 276 ± 26 nM | Human | In the presence of 40 μM ATP. |

| ROCK2 | IC50 | 102 ± 19 nM | Human | In the presence of 40 μM ATP. |

| ROCK2 | Ki | 36 nM | Human | |

| ROCK2 | Ki | 41 nM | Rat |

Data sourced from MedChemExpress and Selleck Chemicals product information.

Table 2: Functional Cellular Activity of SAR407899

| Assay | Cell Line | Parameter | Value | Notes |

| THP-1 Migration | THP-1 (Human monocytic cell line) | IC50 | 2.5 ± 1.0 μM | Inhibition of monocyte chemotaxis. |

| Stress Fiber Formation | HUVEC (Human Umbilical Vein Endothelial Cells) | - | Complete blockage at 3 μM | Thrombin-induced stress fiber formation. |

Data sourced from MedChemExpress product information.

Signaling Pathway

The diagram below illustrates the RhoA/ROCK signaling pathway and the point of inhibition by SAR407899.

Caption: The RhoA/ROCK signaling pathway and inhibition by SAR407899.

Experimental Protocols

Detailed methodologies for key experiments to assess cell motility are provided below. These are representative protocols and may require optimization for specific cell types and experimental conditions.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Experimental Workflow:

Caption: Workflow for a wound healing assay.

Detailed Protocol:

-

Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once confluent, use a sterile p200 pipette tip to create a linear scratch in the center of the cell monolayer.

-

Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Imaging (T=0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours, or until significant wound closure is observed in the control group.

-

Imaging (Final): After the incubation period, capture images of the same fields as in step 5.

-

Analysis: Measure the area of the wound at T=0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

Transwell Migration Assay

This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.

Experimental Workflow:

Caption: Workflow for a Transwell migration assay.

Detailed Protocol:

-

Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Cell Preparation: Harvest and resuspend cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for migration (e.g., 6-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with a solution such as 0.1% crystal violet for 20 minutes.

-

Imaging and Quantification: After washing and drying, image the stained cells using a microscope and count the number of migrated cells per field of view.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton, such as stress fiber formation.

Experimental Workflow:

Caption: Workflow for actin cytoskeleton staining.

Detailed Protocol:

-

Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.

-

Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for a specified time.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes to reduce non-specific binding.

-

Actin Staining: Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in blocking buffer for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining (Optional): After washing with PBS, you can counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion

This compound is a valuable research tool for the investigation of cell motility and the underlying mechanisms of the RhoA/ROCK signaling pathway. Its high potency and selectivity make it a precise instrument for dissecting the role of ROCK in various cellular processes. The experimental protocols provided in this guide offer a framework for researchers to design and execute robust experiments to further elucidate the effects of ROCK inhibition on cell migration and invasion. Further studies with a broader range of cell lines and quantitative analysis of cytoskeletal changes will continue to enhance our understanding of the multifaceted roles of ROCK in health and disease.

References

- 1. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rho kinase inhibitor SAR407899 potently inhibits endothelin-1-induced constriction of renal resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Stress Fiber Formation with SAR407899: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, and its application in the investigation of stress fiber formation. This document details the mechanism of action of SAR407899, presents its key quantitative data, and offers detailed experimental protocols for studying its effects on the cellular cytoskeleton.

Introduction to SAR407899 and Stress Fiber Dynamics

Stress fibers are contractile actomyosin bundles found in non-muscle cells that play a crucial role in cell adhesion, migration, and mechanotransduction. Their formation is a highly regulated process, primarily controlled by the RhoA GTPase and its downstream effector, ROCK. The RhoA/ROCK signaling pathway is a key regulator of actin dynamics.[1] Activation of ROCK leads to the phosphorylation of multiple substrates that ultimately increase myosin light chain (MLC) phosphorylation, promoting actomyosin contractility and the assembly of stress fibers.

SAR407899 is a potent, ATP-competitive inhibitor of ROCK, demonstrating high selectivity and efficacy in preclinical studies.[2] Its ability to modulate the Rho/ROCK pathway makes it a valuable tool for dissecting the mechanisms of stress fiber formation and for investigating the therapeutic potential of ROCK inhibition in various diseases.

Quantitative Data for SAR407899

The following tables summarize the key in vitro potency and activity of SAR407899.

| Parameter | Species | Value | Reference |

| ROCK2 Ki | Human | 36 nM | [2] |

| Rat | 41 nM | [2] | |

| Vasorelaxation IC50 | Various Precontracted Arteries | 122 - 280 nM | [2] |

Table 1: In vitro potency of SAR407899 against ROCK2 and its functional effect on vasorelaxation.

| Cellular Process | Effect of SAR407899 | Cell Type | Concentration | Reference |

| Thrombin-Induced Stress Fiber Formation | Concentration-dependent inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | [2] |

Table 2: Cellular activity of SAR407899 on stress fiber formation.

Signaling Pathway of Stress Fiber Formation and Inhibition by SAR407899

The formation of stress fibers is initiated by extracellular signals that activate the small GTPase RhoA. Activated RhoA, in turn, activates ROCK, which promotes stress fiber assembly through two primary mechanisms: 1) Phosphorylation and inhibition of myosin light chain phosphatase (MLCP), leading to increased myosin light chain (MLC) phosphorylation, and 2) Direct phosphorylation of MLC. This increase in phosphorylated MLC enhances myosin II activity, which drives the contraction and bundling of actin filaments into stress fibers. SAR407899, as a direct inhibitor of ROCK, blocks these downstream events, leading to the disassembly of stress fibers.

Experimental Protocols

I. Cell Culture and Treatment

This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and subsequent treatment to investigate the effects of SAR407899 on stress fiber formation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fibronectin-coated culture vessels (e.g., 24-well plates with glass coverslips)

-

Thrombin (from human plasma)

-

SAR407899 (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO) as vehicle control

Procedure:

-

Cell Seeding: Culture HUVECs in Endothelial Cell Growth Medium at 37°C and 5% CO2. For experiments, seed HUVECs onto fibronectin-coated glass coverslips in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a basal medium (e.g., EBM-2) containing 0.1% Bovine Serum Albumin (BSA) and incubate for 4-6 hours. This step reduces basal levels of stress fibers.

-

Inhibitor Pre-treatment: Prepare serial dilutions of SAR407899 in the basal medium. A suggested concentration range is 0.01 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the starvation medium and add the SAR407899 or vehicle control solutions to the respective wells. Incubate for 1 hour at 37°C.

-

Stress Fiber Induction: Prepare a solution of thrombin in the basal medium. A final concentration of 0.5-1 U/mL is typically effective.[3] Add the thrombin solution directly to the wells containing the inhibitor or vehicle and incubate for 15-30 minutes at 37°C.

-

Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

II. Immunofluorescence Staining for F-actin

This protocol details the staining of filamentous actin (F-actin) to visualize stress fibers.

Materials:

-

Fixed HUVECs on coverslips (from Protocol I)

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Permeabilization: After fixation, wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

-

F-actin Staining: Prepare the fluorescently-conjugated phalloidin solution in 1% BSA/PBS according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with a DAPI solution for 5 minutes at room temperature in the dark.

-

Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Capture images for subsequent quantitative analysis.

III. Quantification of Stress Fibers

Image analysis software can be used to quantify the extent of stress fiber formation.

Procedure:

-

Image Acquisition: Acquire images from multiple random fields of view for each experimental condition. Ensure consistent imaging parameters (e.g., exposure time, gain) across all samples.

-

Image Analysis: Use software such as ImageJ/Fiji or more specialized platforms to quantify stress fibers.[4][5] Common parameters to measure include:

-

Total F-actin fluorescence intensity per cell: Measure the integrated density of the phalloidin signal.

-

Number of stress fibers per cell: Manually or automatically count the distinct stress fibers.

-

Stress fiber length and width: Measure the dimensions of individual fibers.

-

Percentage of cells with prominent stress fibers: Score cells based on the presence or absence of well-defined stress fibers.

-

-

Data Analysis: Normalize the data to the vehicle-treated, thrombin-stimulated control. Plot the dose-response curve of SAR407899 concentration versus the quantified stress fiber parameter. Calculate the IC50 value for stress fiber inhibition.

Experimental Workflow

The following diagram illustrates the overall workflow for investigating the effect of SAR407899 on stress fiber formation.

Conclusion